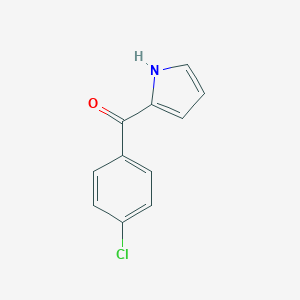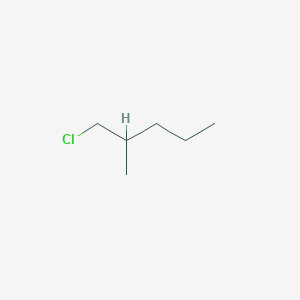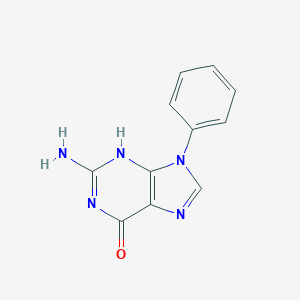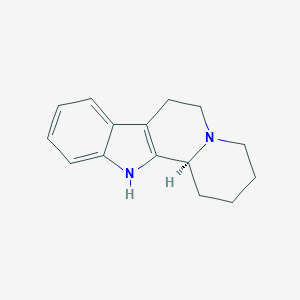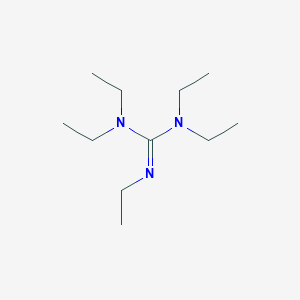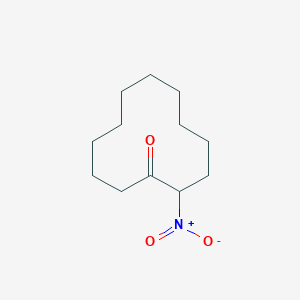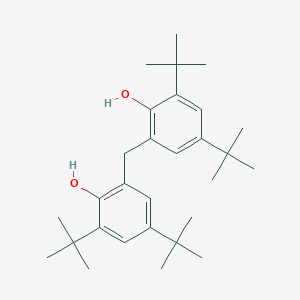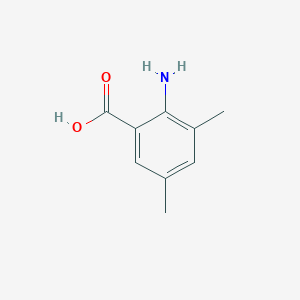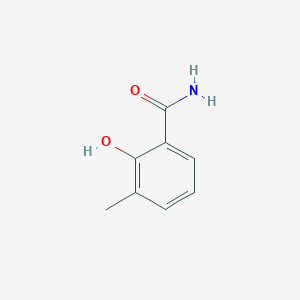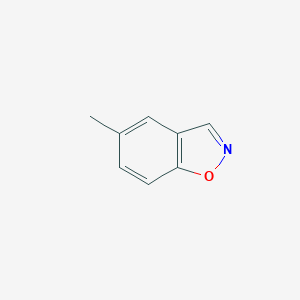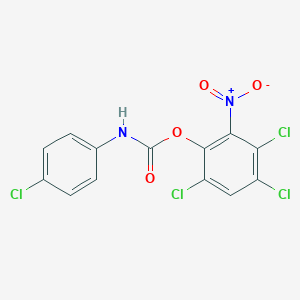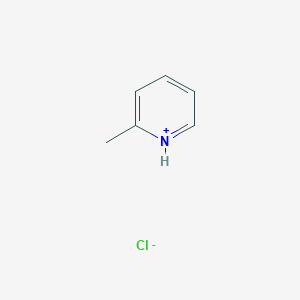
2-Methylpyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpyridinium chloride is a quaternary ammonium salt with the chemical formula C6H8ClN. It is the N-methylated derivative of pyridine and is classified as a pyridinium salt. This compound is known for its ionic nature and is often used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylpyridinium chloride can be synthesized by treating pyridine with dimethyl sulfate. The reaction proceeds as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]+\text{CH}_3\text{OSO}_3- ] This reaction involves the methylation of pyridine, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow setups. These setups allow for the efficient and selective methylation of pyridine, producing the desired compound in high yields with minimal waste .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed.
Major Products:
Oxidation: N-oxides of 2-Methylpyridinium.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
2-Methylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters, amides, and other derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for drug delivery systems, especially for crossing the blood-brain barrier.
Industry: It is used in the production of polymers, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Methylpyridinium chloride involves its interaction with various molecular targets. As a quaternary ammonium compound, it can disrupt cell membranes, leading to antimicrobial effects. In drug delivery, it facilitates the transport of active compounds across biological membranes by forming ion pairs or complexes .
Vergleich Mit ähnlichen Verbindungen
- 1-Methylpyridinium chloride
- 3-Methylpyridinium chloride
- 4-Methylpyridinium chloride
Comparison: 2-Methylpyridinium chloride is unique due to its position of the methyl group on the pyridine ring, which influences its reactivity and applications. Compared to other methylpyridinium salts, it exhibits distinct chemical behavior and biological activities, making it valuable in specific research and industrial contexts .
Eigenschaften
CAS-Nummer |
14401-91-3 |
|---|---|
Molekularformel |
C6H8ClN |
Molekulargewicht |
129.59 g/mol |
IUPAC-Name |
2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C6H7N.ClH/c1-6-4-2-3-5-7-6;/h2-5H,1H3;1H |
InChI-Schlüssel |
OMSBSIXAZZRIRW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=[NH+]1.[Cl-] |
Kanonische SMILES |
CC1=CC=CC=N1.Cl |
Key on ui other cas no. |
14401-91-3 |
Synonyme |
2-methylpyridinium chloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


